Cas no 10343-99-4 (cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, decahydro-,(4aR,8aR)-rel-
- cis-decahydroquinoline
- Decahydroquinoline, (Z)-
- cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
- cis-Decahydrochinolin
- Quinoline, decahydro-, cis-
- Z1203731004
- (4aR,8aR)-decahydroquinoline
- 10343-99-4
- BS-26096
- (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
- 115730-30-8
- trans-Decahydroquinoline
- Quinoline, decahydro-, (4aR,8aR)-rel-
- AKOS026741922
- (4aR,8aR)-rel-Decahydroquinoline
- AI3-16561
- EN300-118342
- (4aR,8aS)-decahydroquinoline
- (A+/-)-cis-decahydroquinoline
- SCHEMBL242797
- EINECS 233-752-5
- Rac-(4aR,8aR)-decahydroquinoline
-
- MDL: MFCD00137756
- Inchi: 1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1
- InChI Key: POTIYWUALSJREP-RKDXNWHRSA-N
- SMILES: N1CCC[C@H]2CCCC[C@@H]12
Computed Properties
- Exact Mass: 139.13621
- Monoisotopic Mass: 139.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2
Experimental Properties
- Density: 0.9426
- Melting Point: -40°C
- Boiling Point: 245.24°C (rough estimate)
- Flash Point: 68.3°C
- Refractive Index: 1.4926 (estimate)
- PSA: 12.03
- LogP: 2.25740
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00786935-1g |
(4aR,8aR)-rel-Decahydroquinoline |
10343-99-4 | 97% | 1g |
¥287.0 | 2023-02-27 | |
| Enamine | EN300-310308-0.05g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 0.05g |
$216.0 | 2023-09-05 | ||
| Enamine | EN300-310308-0.1g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 0.1g |
$322.0 | 2023-09-05 | ||
| Enamine | EN300-310308-0.25g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 0.25g |
$459.0 | 2023-09-05 | ||
| Enamine | EN300-310308-0.5g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 0.5g |
$723.0 | 2023-09-05 | ||
| Enamine | EN300-310308-1.0g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-310308-2.5g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 2.5g |
$1819.0 | 2023-09-05 | ||
| Enamine | EN300-310308-5.0g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 5.0g |
$2692.0 | 2023-02-26 | ||
| Enamine | EN300-310308-10.0g |
rac-(4aR,8aR)-decahydroquinoline, cis |
10343-99-4 | 10.0g |
$3992.0 | 2023-02-26 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7809-5G |
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
10343-99-4 | 95% | 5g |
¥ 613.00 | 2023-04-05 |
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Suppliers
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Related Literature
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Muthupandi Nagaraj,Muthusamy Boominathan,Shanmugam Muthusubramanian,Nattamai Bhuvanesh Org. Biomol. Chem. 2011 9 4642
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2. Conformational equilibria in N-alkyl-cis-decahydroquinolinesHarold Booth,D. Vaughan Griffiths J. Chem. Soc. Perkin Trans. 2 1975 111
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3. Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivativesH. Booth,A. H. Bostock J. Chem. Soc. Perkin Trans. 2 1972 615
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Mercedes Amat,Alexandre Pinto,Rosa Griera,Joan Bosch Chem. Commun. 2013 49 11032
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5. Conformational equilibria in cis-C-methyldecahydroquinolines: studies at low temperature using 13C and 1H magnetic resonance spectroscopyHarold Booth,D. Vaughan Griffiths,Mary L. Jozefowicz J. Chem. Soc. Perkin Trans. 2 1976 751
Additional information on cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Exploring the Chemistry and Applications of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline (CAS No. 10343-99-4)
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline (CAS No. 10343-99-4) is a saturated heterocyclic compound belonging to the decahydroquinoline family. This structurally unique molecule features a fused bicyclic system with a nitrogen atom at the 1-position, making it a valuable scaffold in organic synthesis and pharmaceutical research. Its cis-configuration imparts distinct stereochemical properties that influence reactivity and biological interactions.
In recent years, researchers have shown growing interest in hydrogenated quinoline derivatives due to their potential applications in drug discovery and material science. The fully saturated ring system of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline offers enhanced stability compared to aromatic quinoline counterparts, while maintaining the ability to participate in hydrogen bonding through its nitrogen center. This balance of properties makes it particularly attractive for designing bioactive compounds with improved pharmacokinetic profiles.
The synthesis of CAS 10343-99-4 typically involves catalytic hydrogenation of quinoline precursors under controlled conditions to achieve the desired cis-stereochemistry. Modern synthetic approaches emphasize stereoselective methods and green chemistry principles, reflecting current trends in sustainable chemical production. Analytical characterization of this compound requires advanced techniques such as chiral HPLC and NMR spectroscopy to confirm its stereochemical purity.
From a pharmacological perspective, the decahydroquinoline core serves as a privileged structure in medicinal chemistry. Its conformationally restricted framework can mimic natural alkaloids while offering synthetic versatility for structural modifications. Recent studies have explored derivatives of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline as potential modulators of central nervous system targets, though specific applications remain under investigation in academic and industrial laboratories.
Beyond pharmaceutical applications, 10343-99-4 finds use in specialty chemical formulations and as a building block for advanced materials. Its hydrogenated structure contributes to thermal stability, making it suitable for high-performance polymer additives. The compound's ability to coordinate with metals has also prompted research into its potential as a ligand in catalytic systems.
Quality control of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline requires strict monitoring of stereochemical purity and residual solvents. Current good manufacturing practices (cGMP) demand comprehensive analytical documentation, including mass spectrometry and elemental analysis data. Storage recommendations typically suggest inert atmospheres and protection from light to maintain compound integrity.
Environmental and safety assessments of CAS 10343-99-4 indicate it requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Disposal should follow local regulations for nitrogen-containing organic compounds.
The future research directions for decahydroquinoline derivatives may focus on developing enantioselective synthetic routes and exploring novel applications in asymmetric catalysis. With increasing interest in sustainable chemistry, bio-based production methods for such heterocycles may emerge as an important area of investigation.
For researchers working with 10343-99-4, recent literature highlights the importance of structure-activity relationship studies to optimize desired properties. Computational chemistry approaches, including molecular docking and quantum mechanical calculations, are proving valuable in predicting the behavior of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline derivatives before synthesis.
In summary, cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline represents an important structural motif in modern chemistry with diverse potential applications. Its unique stereochemistry and functional group compatibility make it a versatile intermediate for both academic research and industrial development. As synthetic methodologies advance and biological screening techniques become more sophisticated, the utility of this compound and its derivatives will likely continue to expand across multiple scientific disciplines.
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